molecular formula C20H22ClN3O2 B13882404 tert-butyl 4-[2-(3-chlorophenyl)pyrimidin-5-yl]-3,6-dihydropyridine-1(2H)-carboxylate

tert-butyl 4-[2-(3-chlorophenyl)pyrimidin-5-yl]-3,6-dihydropyridine-1(2H)-carboxylate

Cat. No.: B13882404
M. Wt: 371.9 g/mol
InChI Key: CNUOPFMIKUAAOQ-UHFFFAOYSA-N
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Description

Tert-butyl 4-[2-(3-chlorophenyl)pyrimidin-5-yl]-3,6-dihydro-2H-pyridine-1-carboxylate is a complex organic compound with a unique structure that combines a pyrimidine ring with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[2-(3-chlorophenyl)pyrimidin-5-yl]-3,6-dihydro-2H-pyridine-1-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the chlorophenyl group. The final step involves the formation of the pyridine ring and the attachment of the tert-butyl ester group. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[2-(3-chlorophenyl)pyrimidin-5-yl]-3,6-dihydro-2H-pyridine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine-pyridine compounds.

Scientific Research Applications

Tert-butyl 4-[2-(3-chlorophenyl)pyrimidin-5-yl]-3,6-dihydro-2H-pyridine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 4-[2-(3-chlorophenyl)pyrimidin-5-yl]-3,6-dihydro-2H-pyridine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

    4-tert-butyl-3-chlorophenol: Shares the tert-butyl and chlorophenyl groups but lacks the pyrimidine and pyridine rings.

    Pyrimidine-derived indole ribonucleosides: Contains the pyrimidine ring but differs in the overall structure and functional groups.

Uniqueness

Tert-butyl 4-[2-(3-chlorophenyl)pyrimidin-5-yl]-3,6-dihydro-2H-pyridine-1-carboxylate is unique due to its combination of a pyrimidine ring with a pyridine ring, along with the presence of a tert-butyl ester group. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.

Properties

Molecular Formula

C20H22ClN3O2

Molecular Weight

371.9 g/mol

IUPAC Name

tert-butyl 4-[2-(3-chlorophenyl)pyrimidin-5-yl]-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C20H22ClN3O2/c1-20(2,3)26-19(25)24-9-7-14(8-10-24)16-12-22-18(23-13-16)15-5-4-6-17(21)11-15/h4-7,11-13H,8-10H2,1-3H3

InChI Key

CNUOPFMIKUAAOQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)C2=CN=C(N=C2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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